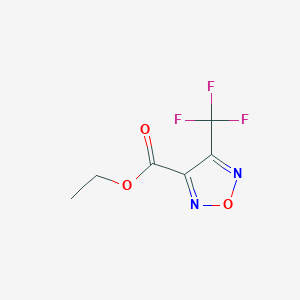

Ethyl 4-(trifluoromethyl)-1,2,5-oxadiazole-3-carboxylate

Description

Ethyl 4-(trifluoromethyl)-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and an ethyl carboxylate (-COOEt) moiety at the 3-position. The 1,2,5-oxadiazole scaffold is known for its thermal stability, electron-deficient nature, and versatility in medicinal and materials chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in pharmaceutical and agrochemical research. Structural characterization of such compounds typically employs crystallographic tools like SHELX and WinGX, which are standard for resolving molecular geometries and packing arrangements .

Properties

Molecular Formula |

C6H5F3N2O3 |

|---|---|

Molecular Weight |

210.11 g/mol |

IUPAC Name |

ethyl 4-(trifluoromethyl)-1,2,5-oxadiazole-3-carboxylate |

InChI |

InChI=1S/C6H5F3N2O3/c1-2-13-5(12)3-4(6(7,8)9)11-14-10-3/h2H2,1H3 |

InChI Key |

OGFGNEHBFPNDDB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NON=C1C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazides with Carboxylic Acid Derivatives

A widely used approach involves reacting trifluoromethyl-substituted hydrazides with carboxylic acid derivatives under dehydrating conditions to form the oxadiazole ring.

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 4-(trifluoromethyl)benzoyl hydrazide + carboxylic acid chloride or acid + POCl3 | Reflux under acidic conditions to promote cyclization | Moderate to high yields (60-80%) reported in related oxadiazole syntheses |

| 2 | Workup: quench reaction, neutralize, extract with ethyl acetate, dry over Na2SO4 | Isolation of crude product | Purification by recrystallization from ethanol |

This method is analogous to the synthesis of ethyl 4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxylate, where hydrazines react with carboxylic acids under acidic cyclization conditions.

Organometallic and Nucleophilic Substitution Approaches

Advanced synthetic routes involve organometallic intermediates and nucleophilic substitutions to introduce the trifluoromethyl group and modify the oxadiazole ring.

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | Reaction of tosylhydrazone derivatives with organometallic species (e.g., n-BuLi, PrMgCl·LiCl) in solvents like THF or diethyl ether | Formation of oxadiazole ring and introduction of trifluoromethyl substituent | Temperature control critical (0°C to reflux) |

| 2 | Use of sulfur sources (elemental sulfur, Lawesson’s reagent) for ring modifications | Enables preparation of sulfur analogues | Applicable for related oxadiazole derivatives |

| 3 | Nucleophilic substitution with trimethylsilyl trifluoromethyl (TMS-CF3) reagents | Direct trifluoromethylation of oxadiazole intermediates | Requires fluoride sources (e.g., CsF) to activate TMS-CF3 |

These methods allow for diverse functionalization and are described in patent literature for related trifluoromethyl oxadiazoles.

One-Pot Synthesis and Arylation Strategies

Recent advances have demonstrated one-pot synthetic routes combining oxadiazole ring formation and functionalization, streamlining the process.

| Step | Reagents/Conditions | Description | Yield |

|---|---|---|---|

| 1 | Carboxylic acid + NIITP (N-isocyaniminotriphenylphosphorane) in anhydrous dioxane, 80°C, 3 h | Formation of monosubstituted 1,3,4-oxadiazole intermediate | High efficiency |

| 2 | Addition of aryl iodide, cesium carbonate (1.5 equiv), copper(I) iodide, 1,10-phenanthroline, 120°C, 17 h | Arylation to form 2,5-disubstituted oxadiazoles | Yields up to 78-82% reported |

Though this method is described for 1,3,4-oxadiazoles, it illustrates modern streamlined approaches potentially adaptable for 1,2,5-oxadiazoles bearing trifluoromethyl groups.

Data Table: Summary of Key Preparation Parameters

| Method | Starting Materials | Key Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Hydrazide cyclization | Trifluoromethyl hydrazide + acid chloride | POCl3 or SOCl2 | Ethyl acetate, ethanol (recrystallization) | Reflux (100-110°C) | 60-80 | Classical method, straightforward |

| Organometallic substitution | Tosylhydrazone + organolithium or Grignard reagents | n-BuLi, PrMgCl·LiCl | THF, diethyl ether | 0°C to reflux | Variable | Enables diverse substitutions |

| Nucleophilic trifluoromethylation | Oxadiazole intermediate + TMS-CF3 | CsF, fluoride source | THF, DCM | -78°C to reflux | Moderate | Requires strict anhydrous conditions |

| One-pot synthesis | Carboxylic acid + NIITP + aryl iodide | Cs2CO3, CuI, 1,10-phenanthroline | 1,4-dioxane | 80-120°C | 78-82 | Efficient, fewer steps |

Exhaustive Literature Findings

The cyclization of hydrazides with carboxylic acid derivatives under acidic conditions remains the most commonly reported and reliable method for synthesizing this compound and closely related compounds.

Organometallic reagents and nucleophilic trifluoromethylation provide access to a variety of substituted oxadiazoles, allowing fine-tuning of electronic properties but require careful control of reaction conditions and moisture exclusion.

Recent one-pot methodologies for 1,3,4-oxadiazoles demonstrate potential for adaptation to 1,2,5-oxadiazoles, combining ring formation and functionalization in a single sequence, improving overall efficiency and yields.

Analytical characterization of products typically involves IR spectroscopy (noting C-O-C, C=N stretches), NMR (1H, 19F), and mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(trifluoromethyl)-1,2,5-oxadiazole-3-carboxylate undergoes various types of chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have enhanced biological and chemical properties .

Scientific Research Applications

Ethyl 4-(trifluoromethyl)-1,2,5-oxadiazole-3-carboxylate is a trifluoromethylated heterocycle compound with diverse applications in scientific research. The trifluoromethyl group (CF3) is significant for its electronegativity and ability to enhance the biological activity of compounds .

Scientific Research Applications

This compound is used as a building block in the synthesis of complex molecules, especially in the development of new pharmaceuticals and agrochemicals. The compound's trifluoromethyl group enhances its interaction with biological targets, making it useful in studying enzyme inhibitors and receptor modulators. It is also used in developing new materials with unique properties, such as increased stability and reactivity.

Chemistry

It serves as a crucial building block for synthesizing complex molecules. Its applications extend to developing new pharmaceuticals and agrochemicals.

Biology

The trifluoromethyl group enhances the compound’s ability to interact with biological targets. It proves valuable in studying enzyme inhibitors and receptor modulators.

Industry

It is used in the development of new materials with unique properties, including increased stability and reactivity.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the compound to form corresponding oxadiazole derivatives.

- Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to yield reduced oxadiazole products.

- Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to various substituted derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-(trifluoromethyl)-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, leading to inhibition or modulation of their activity . The compound can interact with various pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Effects: Trifluoromethyl vs. Amino Groups

A structurally related compound, Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (), shares the ethyl carboxylate and oxadiazole motifs but differs in substituents. Key distinctions include:

- Trifluoromethyl (-CF₃) : Introduces strong electron-withdrawing effects, lowering the electron density of the oxadiazole ring. This increases resistance to nucleophilic attack and enhances stability under acidic conditions.

Table 1: Substituent-Driven Property Comparison

| Property | Ethyl 4-(trifluoromethyl)-1,2,5-oxadiazole-3-carboxylate | Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazole-4-carboxylate |

|---|---|---|

| Electron Effect | Electron-withdrawing (-CF₃) | Electron-donating (-NH₂) |

| Solubility | Moderate (lipophilic) | High (polar interactions) |

| Metabolic Stability | High (due to -CF₃) | Moderate (susceptible to oxidation) |

Ring System Variations: Oxadiazole vs. Triazole-Oxadiazole Hybrids

The compound in incorporates a 1,2,3-triazole fused to the oxadiazole ring, creating a bicyclic system. In contrast, the target compound’s monocyclic oxadiazole offers simpler synthetic routes and lower molecular weight, advantageous for drug permeability .

Table 2: Ring System Impact

Electronic and Physicochemical Properties

The trifluoromethyl group’s electronegativity (3.98 for F) significantly polarizes the oxadiazole ring, reducing basicity compared to amino-substituted analogs. This polarization also impacts crystal packing, as seen in Vicriviroc Maleate (), where the -CF₃ group contributes to tight intermolecular interactions and high melting points .

Biological Activity

Ethyl 4-(trifluoromethyl)-1,2,5-oxadiazole-3-carboxylate is a compound belonging to the class of trifluoromethylated heterocycles. This compound has garnered attention due to its significant biological activity, particularly in the fields of medicinal chemistry and drug discovery. The trifluoromethyl group enhances the compound's ability to interact with biological targets, making it valuable for various applications.

| Property | Value |

|---|---|

| Molecular Formula | C6H5F3N2O3 |

| Molecular Weight | 210.11 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C6H5F3N2O3/c1-2-13-5(12)3-4(6(7,8)9)11-14-10-3/h2H2,1H3 |

| SMILES | CCOC(=O)C1=NON=C1C(F)(F)F |

The mechanism of action for this compound involves its interaction with specific molecular targets. The electronegative trifluoromethyl group enhances binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity. This characteristic is crucial for its application as an enzyme inhibitor and receptor modulator.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various oxadiazole derivatives, including this compound. For instance:

- Cytotoxicity : The compound has shown promising cytotoxic activity against several cancer cell lines. In vitro studies demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .

- Mechanism of Induction : Flow cytometry assays indicated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways . For example, compounds with similar structures were found to increase p53 expression levels and promote apoptotic death in MCF-7 cells.

Antimicrobial Activity

The trifluoromethyl group is also associated with enhanced antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against drug-resistant bacterial strains. The presence of halogen atoms significantly affects the antimicrobial efficacy by altering the compound's interaction with microbial targets .

Case Studies

- Study on Oxadiazole Derivatives : A study published in MDPI reported that certain oxadiazole derivatives showed greater cytotoxicity than traditional chemotherapeutics like doxorubicin. The derivatives exhibited IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines .

- Pharmacokinetic Profiles : Research on pharmacokinetics demonstrated that oxadiazole compounds could be optimized for better absorption and bioavailability, making them suitable candidates for further development as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.